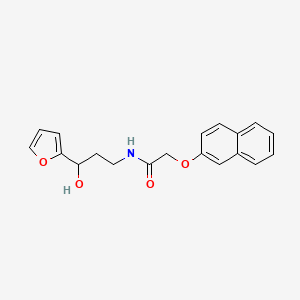

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-17(18-6-3-11-23-18)9-10-20-19(22)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-8,11-12,17,21H,9-10,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTLKTLCLZDREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

-

Formation of the Furan-2-yl-3-hydroxypropyl Intermediate

Starting Materials: Furan-2-carbaldehyde and a suitable Grignard reagent (e.g., 3-bromopropanol).

Reaction Conditions: The Grignard reagent is prepared by reacting 3-bromopropanol with magnesium in anhydrous ether. This reagent is then added to furan-2-carbaldehyde under an inert atmosphere to form the furan-2-yl-3-hydroxypropyl intermediate.

-

Coupling with Naphthalen-2-yloxyacetic Acid

Starting Materials: The furan-2-yl-3-hydroxypropyl intermediate and naphthalen-2-yloxyacetic acid.

Reaction Conditions: The intermediate is reacted with naphthalen-2-yloxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature until the coupling is complete.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

Products: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF).

Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

-

Medicinal Chemistry

Potential Drug Candidate: Investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Activity: Studied for its effects on various biological targets, including enzymes and receptors.

-

Materials Science

Polymer Synthesis: Used as a monomer or building block in the synthesis of advanced polymers with specific properties.

Organic Electronics: Explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Organic Synthesis

Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Utilized in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets:

-

Molecular Targets

Enzymes: May inhibit or activate enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, modulating their activity and influencing cellular signaling.

-

Pathways Involved

Signal Transduction: Alters signal transduction pathways, affecting cellular responses.

Gene Expression: May influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Mechanism of Action

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Mechanism: Induces apoptosis via mitochondrial dysfunction, similar to cisplatin. The furan-hydroxypropyl group in the target compound might alter this pathway due to redox activity of the furan ring .

Key Research Findings and Implications

- Substituent Impact : The naphthalen-2-yloxy group favors interactions with hydrophobic pockets in biological targets, while the furan-hydroxypropyl chain may introduce stereochemical complexity affecting metabolic pathways.

- Synthetic Feasibility : Analogous compounds (e.g., ) suggest the target compound could be synthesized via amidation or click chemistry, though yields may vary with steric hindrance.

- Knowledge Gaps: Direct cytotoxicity data, pharmacokinetic profiles, and crystal structures of the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Research indicates that compounds containing furan and naphthalene derivatives often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer effects. The proposed mechanisms of action include:

- Antibacterial Activity : The presence of the furan ring has been linked to significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide have shown promising results against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Some studies have demonstrated that furan derivatives possess cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or inhibition of specific signaling pathways .

Antibacterial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide | E. coli | 64 µg/mL |

| S. aureus | 32 µg/mL |

Anticancer Activity

In vitro studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 0.15 ± 0.05 |

| MCF-7 (breast cancer) | 0.20 ± 0.03 |

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of similar furan derivatives against common bacterial pathogens. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : Research involving HeLa cells revealed that N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide induced apoptosis through mitochondrial dysfunction, suggesting its potential application in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.